Cas no 905751-62-4 (1-Benzyl-4-ethynyl-1H-pyrazole)

1-Benzyl-4-ethynyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and an ethynyl moiety at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical research. The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of complex molecular architectures. The benzyl substituent enhances solubility in organic solvents, aiding in purification and handling. Its well-defined reactivity profile and stability under standard conditions make it a useful intermediate for developing biologically active compounds or advanced materials.
1-Benzyl-4-ethynyl-1H-pyrazole structure
905751-62-4 structure
Product Name:1-Benzyl-4-ethynyl-1H-pyrazole
CAS No:905751-62-4
MF:C12H10N2
MW:182.221202373505
CID:5057683
PubChem ID:57421939
Update Time:2025-06-22

1-Benzyl-4-ethynyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-4-ethynyl-1H-pyrazole
    • 1-benzyl-4-ethynylpyrazole
    • 1-Benzyl-4-ethynyl-1H-pyrazole
    • Inchi: 1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2
    • InChI Key: ZVTUXOAYMPIOLW-UHFFFAOYSA-N
    • SMILES: N1(C=C(C#C)C=N1)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.8

1-Benzyl-4-ethynyl-1H-pyrazole Pricemore >>

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Additional information on 1-Benzyl-4-ethynyl-1H-pyrazole

1-Benzyl-4-ethynyl-1H-pyrazole: A Comprehensive Overview

The compound 1-Benzyl-4-ethynyl-1H-pyrazole (CAS No: 905751-62-4) is a fascinating organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The structure of 1-Benzyl-4-ethynyl-1H-pyrazole incorporates a benzyl group attached to the pyrazole ring at position 1 and an ethynyl group at position 4, making it a versatile scaffold for various chemical modifications and applications.

Pyrazoles are known for their stability and ability to form hydrogen bonds, which makes them valuable in drug design and as building blocks for more complex molecules. The benzyl group in this compound contributes to its aromaticity and enhances its solubility in organic solvents, while the ethynyl group introduces electron-withdrawing properties, which can influence the molecule's reactivity and electronic characteristics. Recent studies have highlighted the potential of 1-Benzyl-4-ethynyl-1H-pyrazole as a precursor for synthesizing bioactive compounds, particularly in the development of antiviral and anticancer agents.

One of the most promising applications of 1-Benzyl-4-ethynyl-1H-pyrazole lies in its use as a starting material for click chemistry reactions. The presence of an alkyne group (ethynyl) makes it an ideal candidate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), a reaction that has revolutionized the synthesis of complex molecules with high precision. Researchers have exploited this property to create libraries of pyrazole-based compounds with diverse functionalities, enabling high-throughput screening for potential therapeutic agents.

Recent advancements in green chemistry have also brought attention to the synthesis and utilization of 1-Benzyl-4-ethynyl-1H-pyrazole. Scientists have developed eco-friendly methods to synthesize this compound using microwave-assisted reactions or enzymatic catalysis, reducing the environmental footprint associated with traditional synthetic routes. These methods not only enhance the efficiency of production but also align with global efforts to promote sustainable chemical practices.

In terms of biological activity, 1-Benzyl-4-ethynyl-1H-pyrazole has shown potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate histone deacetylases (HDACs), which are implicated in cancer progression. Additionally, its derivatives have exhibited antiviral properties against influenza A virus by targeting viral polymerases, highlighting its versatility in addressing diverse therapeutic targets.

The structural flexibility of 1-Benzyl-4-ethynyl-1H-pyrazole allows for further functionalization, enabling researchers to explore its applications in materials science. For example, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation. The incorporation of such molecules into OLEDs could lead to more efficient and cost-effective display technologies.

In conclusion, 1-Benzyl-4-ethynyl-1H-pyrazole (CAS No: 905751-62-4) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable tool for researchers aiming to develop innovative solutions in medicine and materials science. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing scientific knowledge is likely to grow even further.

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